molecular formula C12H11N5O2 B11499126 Acetic acid, cyano-(1-phenyl-1,4-dihydrotetrazol-5-ylidene)-, ethyl ester

Acetic acid, cyano-(1-phenyl-1,4-dihydrotetrazol-5-ylidene)-, ethyl ester

Cat. No.: B11499126
M. Wt: 257.25 g/mol
InChI Key: ZPOFKHDIYTVDRD-ZHACJKMWSA-N
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Description

ETHYL 2-CYANO-2-[(5E)-1-PHENYL-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOL-5-YLIDENE]ACETATE is a complex organic compound that features a cyano group, an ester group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-CYANO-2-[(5E)-1-PHENYL-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOL-5-YLIDENE]ACETATE typically involves the reaction of ethyl cyanoacetate with appropriate precursors under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with a hydrazine derivative to form the tetrazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the reaction conditions can be optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-CYANO-2-[(5E)-1-PHENYL-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOL-5-YLIDENE]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes for condensation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Knoevenagel condensation with an aldehyde can yield α,β-unsaturated esters, while nucleophilic substitution can introduce various substituents onto the tetrazole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-CYANO-2-[(5E)-1-PHENYL-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOL-5-YLIDENE]ACETATE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

ethyl (2Z)-2-cyano-2-(1-phenyl-2H-tetrazol-5-ylidene)acetate

InChI

InChI=1S/C12H11N5O2/c1-2-19-12(18)10(8-13)11-14-15-16-17(11)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H,14,16)/b11-10+

InChI Key

ZPOFKHDIYTVDRD-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\N=NNN1C2=CC=CC=C2)/C#N

Canonical SMILES

CCOC(=O)C(=C1N=NNN1C2=CC=CC=C2)C#N

Origin of Product

United States

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